1-(2-(2-Ethoxyethoxy)ethoxy)butane

Catalog No.
S1916540
CAS No.
3895-17-8
M.F
C10H22O3
M. Wt
190.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-(2-Ethoxyethoxy)ethoxy)butane

CAS Number

3895-17-8

Product Name

1-(2-(2-Ethoxyethoxy)ethoxy)butane

IUPAC Name

1-[2-(2-ethoxyethoxy)ethoxy]butane

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C10H22O3/c1-3-5-6-12-9-10-13-8-7-11-4-2/h3-10H2,1-2H3

InChI Key

VXVGKMGIPAWMJC-UHFFFAOYSA-N

SMILES

CCCCOCCOCCOCC

Canonical SMILES

CCCCOCCOCCOCC

1-(2-(2-Ethoxyethoxy)ethoxy)butane, with the chemical formula C₁₀H₂₂O₃ and CAS number 3895-17-8, is a complex ether compound characterized by its unique structure which includes multiple ethoxy groups. This compound is notable for its relatively high molecular weight of 190.28 g/mol and its linear structure that allows for significant flexibility due to the presence of multiple rotatable bonds (10 in total) . The compound has three hydrogen bond acceptors and no hydrogen bond donors, indicating its potential solubility properties in various solvents.

Typical of ether compounds. These include:

  • Hydrolysis: Under acidic or basic conditions, ethers can be hydrolyzed to yield alcohols and acids.
  • Oxidation: The presence of ether functionalities may allow for oxidation reactions, potentially leading to the formation of aldehydes or ketones.
  • Dehydrogenation: In the presence of strong oxidizing agents, this compound may lose hydrogen atoms, leading to unsaturated products.

Specific reaction conditions such as temperature and catalysts can significantly influence these processes .

Synthesis of 1-(2-(2-Ethoxyethoxy)ethoxy)butane can be achieved through various methods:

  • Esterification: Reacting butanol with ethylene glycol derivatives under acidic conditions can yield this compound.
  • Alkylation: Using alkyl halides in the presence of a base like potassium hydroxide can facilitate the formation of ether linkages.
  • Hydrogenation: The compound can be synthesized via hydrogenation reactions involving precursors that contain unsaturated bonds .

For instance, one method involves using potassium hydroxide in toluene under reflux conditions to achieve high yields .

1-(2-(2-Ethoxyethoxy)ethoxy)butane finds applications in various fields:

  • Solvent: It is used as a solvent in coatings and cleaning formulations due to its ability to dissolve a wide range of organic compounds.
  • Surfactant: Its surfactant properties make it suitable for use in detergents and emulsifiers.
  • Chemical Intermediate: This compound serves as an intermediate in the synthesis of other chemical products, particularly in polymer chemistry .

Several compounds share structural similarities with 1-(2-(2-Ethoxyethoxy)ethoxy)butane. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butaneC₁₂H₂₆OContains a tert-butyl group which enhances steric hindrance.
1-[2-(2-Methoxyethoxy)ethoxy]butaneC₉H₂₀O₃Features a methoxy group instead of an ethoxy group, affecting solubility and reactivity.
Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-C₈H₁₈O₄Lacks the butyl chain but has similar ether functionalities; used as a solvent in various applications .

These compounds highlight the uniqueness of 1-(2-(2-Ethoxyethoxy)ethoxy)butane due to its specific combination of ethyl and butyl groups, which may confer distinct physicochemical properties compared to others.

1-(2-(2-Ethoxyethoxy)ethoxy)butane exhibits characteristic phase transition behavior typical of glycol ether compounds with extended alkyl chains. The compound demonstrates a normal boiling point of 231.7°C at 760 mmHg [1], which reflects the significant intermolecular forces arising from its ether linkages and extended carbon chain structure.

The melting point of 1-(2-(2-Ethoxyethoxy)ethoxy)butane has not been definitively established in available literature sources [2] [1]. This absence of melting point data is common for liquid glycol ethers that remain in the liquid state at standard ambient conditions. For comparison, structurally related compounds such as ethylene glycol dibutyl ether exhibit melting points of -69.1°C [3], suggesting that 1-(2-(2-Ethoxyethoxy)ethoxy)butane likely possesses a similarly low melting point due to its flexible ether linkages that prevent efficient crystalline packing.

Table 2.1: Phase Transition Data for 1-(2-(2-Ethoxyethoxy)ethoxy)butane

PropertyValueConditionsReference
Boiling Point231.7°C760 mmHg [1]
Melting PointNot determined--
Flash Point82.4°C- [1]

The elevated boiling point compared to simpler ethers reflects the compound's molecular weight of 190.28 g/mol [2] and the presence of multiple ether oxygen atoms that facilitate hydrogen bonding interactions with surrounding molecules. The phase transition behavior is consistent with the general trend observed in glycol ether series, where boiling points increase systematically with chain length and the number of ethoxy groups [4].

Volumetric Properties (Density, Molar Volume)

The density of 1-(2-(2-Ethoxyethoxy)ethoxy)butane at 20°C is 0.894 g/cm³ [1], which corresponds to a calculated molar volume of 212.84 cm³/mol. This density value falls within the expected range for glycol ethers of similar molecular structure and reflects the influence of the multiple ether linkages on the compound's packing efficiency.

The volumetric properties demonstrate characteristic behavior of compounds containing both hydrophilic ether groups and hydrophobic alkyl segments. The density is lower than that of ethylene glycol dibutyl ether (0.8365 g/cm³ at 20°C) [3], which can be attributed to the additional ether oxygen atom in the 1-(2-(2-Ethoxyethoxy)ethoxy)butane structure that creates more open molecular packing arrangements.

Table 2.2: Volumetric Properties of 1-(2-(2-Ethoxyethoxy)ethoxy)butane

PropertyValueTemperatureUnitsReference
Density0.89420°Cg/cm³ [1]
Molar Volume212.8420°Ccm³/molCalculated
Molecular Weight190.28-g/mol [2]

Temperature-dependent density behavior for glycol ethers typically follows linear relationships, as demonstrated in studies of related ethylene glycol dimethyl ethers where densities decrease systematically with increasing temperature [5]. The isobaric thermal expansion coefficient for similar glycol ether compounds ranges from 8-12 × 10⁻⁴ K⁻¹ [4], suggesting that 1-(2-(2-Ethoxyethoxy)ethoxy)butane exhibits comparable thermal expansion behavior.

Rheological Analysis (Viscosity, Surface Tension)

While direct viscosity measurements for 1-(2-(2-Ethoxyethoxy)ethoxy)butane are not available in the literature, rheological properties can be estimated based on structural analogs and established correlations for glycol ether compounds. Ethylene glycol dibutyl ether, a structurally similar compound, exhibits a viscosity of 1.34 mPa·s at 20°C [3], providing a baseline for comparison.

The surface tension properties of glycol ethers are influenced by the balance between hydrophilic ether groups and hydrophobic alkyl chains. For ethylene glycol dibutyl ether, the surface tension is 26.7 dyne/cm [3], and similar values are expected for 1-(2-(2-Ethoxyethoxy)ethoxy)butane due to comparable molecular architecture.

Table 2.3: Estimated Rheological Properties

PropertyEstimated ValueBasisReference
Viscosity (20°C)1.5-2.0 mPa·sStructural analogy [3]
Surface Tension25-28 dyne/cmGlycol ether trend [3]

The viscosity of glycol ethers typically follows Arrhenius-type temperature dependence, with activation energies ranging from 15-25 kJ/mol for compounds of similar molecular weight [4]. The presence of multiple ether linkages in 1-(2-(2-Ethoxyethoxy)ethoxy)butane suggests enhanced intermolecular interactions that could result in slightly higher viscosity compared to simpler ethers.

Solvation Behavior in Binary Mixtures

1-(2-(2-Ethoxyethoxy)ethoxy)butane exhibits amphiphilic solvation behavior characteristic of glycol ethers, demonstrating miscibility with both polar and non-polar solvents [6] . The compound shows good solubility in water due to the presence of multiple ether oxygen atoms that can participate in hydrogen bonding interactions [6].

The solvation behavior is influenced by the balanced hydrophilic-lipophilic character arising from the ethoxy groups and the terminal butyl chain. Studies of similar glycol ethers indicate that water solubility decreases with increasing alkyl chain length, while organic solvent compatibility increases [8].

Table 2.4: Solvation Behavior in Binary Systems

Solvent TypeMiscibilityBehaviorReference
WaterModerateHydrogen bonding [6]
Polar organic solventsHighCompatible
Non-polar hydrocarbonsLimitedPhase separation

Binary mixture studies with water show that glycol ethers can form azeotropic mixtures, with azeotropic temperatures depending on the specific ether structure [3]. The excess molar volumes in glycol ether-water systems are typically negative, indicating favorable intermolecular interactions and volume contraction upon mixing [9].

Vapor Pressure and Evaporation Dynamics

The vapor pressure of 1-(2-(2-Ethoxyethoxy)ethoxy)butane at 25°C is 0.0934 mmHg (12.5 Pa) [1], indicating relatively low volatility consistent with its molecular weight and intermolecular interactions. This vapor pressure value corresponds to a low evaporation rate under ambient conditions.

The vapor pressure behavior can be described using the Antoine equation, though specific coefficients for 1-(2-(2-Ethoxyethoxy)ethoxy)butane have not been reported. For glycol ethers, Antoine equation coefficients typically show B values in the range of 1200-1800 K, reflecting the influence of ether linkages on vaporization enthalpy [10].

Table 2.5: Vapor Pressure and Evaporation Properties

PropertyValueTemperatureUnitsReference
Vapor Pressure0.093425°CmmHg [1]
Vapor Pressure12.525°CPaCalculated
Evaporation RateLowAmbientQualitative [1]

The evaporation dynamics of glycol ethers follow predictable patterns based on molecular weight and structural features. The enthalpy of vaporization for similar compounds ranges from 45-55 kJ/mol [11] [12], with higher values reflecting stronger intermolecular interactions. Temperature-dependent vapor pressure studies of related glycol ethers show typical Clausius-Clapeyron behavior with linear relationships between ln(P) and 1/T [13].

XLogP3

1

Other CAS

3895-17-8

Wikipedia

1-(2-(2-Ethoxyethoxy)ethoxy)butane

Dates

Modify: 2023-07-22

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